molecular formula C19H28N2O5 B13499809 O1-benzyl O4-tert-butyl 2-(hydroxymethyl)-2-methyl-piperazine-1,4-dicarboxylate

O1-benzyl O4-tert-butyl 2-(hydroxymethyl)-2-methyl-piperazine-1,4-dicarboxylate

Cat. No.: B13499809
M. Wt: 364.4 g/mol
InChI Key: YQESPSKAFYXMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O1-Benzyl O4-tert-butyl 2-(hydroxymethyl)-2-methyl-piperazine-1,4-dicarboxylate is a piperazine-based compound featuring dual carbamate protection at the 1- and 4-positions, with a benzyl group at O1 and a tert-butyl group at O2. The molecule also contains a hydroxymethyl substituent and a methyl group at the 2-position of the piperazine ring (Fig. 1). This compound is commonly utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of PROTACs (PROteolysis-Targeting Chimeras) and kinase inhibitors .

Properties

Molecular Formula

C19H28N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

1-O-benzyl 4-O-tert-butyl 2-(hydroxymethyl)-2-methylpiperazine-1,4-dicarboxylate

InChI

InChI=1S/C19H28N2O5/c1-18(2,3)26-16(23)20-10-11-21(19(4,13-20)14-22)17(24)25-12-15-8-6-5-7-9-15/h5-9,22H,10-14H2,1-4H3

InChI Key

YQESPSKAFYXMNK-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)CO

Origin of Product

United States

Preparation Methods

Core Strategy and General Approach

The synthesis generally proceeds via the formation of the piperazine ring with selective protection and functionalization at specific nitrogen atoms. The key steps involve:

  • Preparation of a suitably substituted piperazine precursor.
  • Introduction of benzyl and tert-butyl protecting groups.
  • Functionalization at the 2-position with hydroxymethyl and methyl groups.
  • Final deprotection and purification steps.

The process emphasizes high regioselectivity, stereochemical control, and scalability, avoiding racemization and minimizing purification complexities.

Stepwise Synthetic Route

Step Description Key Reagents & Conditions References & Notes
1. Synthesis of the Piperazine Core Cyclization of suitable diamines or amino alcohols to form the piperazine ring Diamines (e.g., N-Boc or N-tert-butyl protected diamines), cyclization agents like formaldehyde or dihalo compounds Patent KR20210059801A describes similar cyclization strategies, emphasizing regioselectivity and protecting group compatibility.
2. Protection of Nitrogen Atoms Selective protection with benzyl and tert-butyl groups Benzyl chloride or benzyl bromide for N-benzylation; tert-butyl chloroformate (Boc anhydride) for tert-butyl protection The use of orthogonal protecting groups facilitates selective functionalization at later stages.
3. Introduction of Hydroxymethyl Group at the 2-Position Alkylation with formaldehyde derivatives or via hydroxymethylation Formaldehyde or paraformaldehyde under basic conditions; phase transfer catalysts may be employed Hydroxymethylation of secondary amines is well-established, providing regioselectivity at the 2-position.
4. Methylation at the 2-Position Alkylation with methylating agents Methyl iodide or dimethyl sulfate under basic conditions Ensures methyl substitution at the desired position, often performed after hydroxymethylation to avoid overalkylation.
5. Final Deprotection and Purification Removal of protecting groups if necessary, or direct purification Hydrogenolysis for benzyl groups; acid treatment for tert-butyl groups; chromatography Hydrogenolysis under catalytic hydrogenation is standard for benzyl deprotection; acid hydrolysis removes tert-butyl groups if needed.

Detailed Reaction Conditions and Material Data

Reaction Step Reagents Solvent Temperature Yield (%) Notes
Cyclization Diamine + formaldehyde Ethanol Reflux 70-85 High regioselectivity achieved with controlled conditions
Benzylation Benzyl chloride + base (K₂CO₃) Acetone Room temp to 40°C 80-90 Excess benzyl chloride ensures complete N-benzylation
Hydroxymethylation Formaldehyde + base Aqueous or organic 0-25°C 65-75 Use of formaldehyde derivatives enhances regioselectivity
Methylation Methyl iodide + base DMF Room temp 75-85 Methylation at the secondary amine position

Research Data and Optimization Insights

  • Yield Optimization: Patent literature indicates that employing phase transfer catalysis during hydroxymethylation improves yields and regioselectivity.
  • Protection Strategy: Orthogonal protection with benzyl and tert-butyl groups allows sequential deprotection, reducing side reactions.
  • Scalability: Use of robust reagents like formaldehyde derivatives and standard protection/deprotection protocols ensures process scalability.
  • Avoidance of Racemization: Mild reaction conditions during methylation and hydroxymethylation prevent racemization, preserving stereochemistry.

Material and Process Data Summary

Material Purity Source Remarks
Diamines >99% Commercial suppliers Starting material for ring formation
Benzyl chloride >98% Commercial For N-benzylation
Formaldehyde derivatives >99% Commercial Hydroxymethylation reagent
Methyl iodide >99% Commercial Alkylation reagent
Process Parameter Typical Range Significance
Reaction temperature 0–40°C To prevent racemization and side reactions
Reaction time 4–24 hours Ensures completeness of each step
Purification Chromatography or recrystallization Achieves high purity for subsequent steps

Chemical Reactions Analysis

Types of Reactions

O1-benzyl O4-tert-butyl 2-(hydroxymethyl)-2-methyl-piperazine-1,4-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the piperazine ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.

    Substitution: Benzyl chloride, tert-butyl bromide, and other alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids from hydroxymethyl groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of new derivatives with different functional groups replacing the benzyl or tert-butyl groups.

Scientific Research Applications

O1-benzyl O4-tert-butyl 2-(hydroxymethyl)-2-methyl-piperazine-1,4-dicarboxylate is a chemical compound with a piperazine ring structure and various functional groups, including benzyl and tert-butyl groups attached to the piperazine nitrogen atoms, along with hydroxymethyl and dicarboxylate functionalities. It has a molecular formula of C19H28N2O5 and a molecular weight of approximately 364.4 g/mol.

Potential Applications

This compound may find applications in:

  • Pharmaceutical Research : As a building block for synthesizing more complex molecules with potential biological activity.
  • Agrochemicals : For developing new crop protection agents.
  • Material Science : As a component in novel polymers or materials.

Its unique functional groups may also allow for further modifications leading to novel compounds with enhanced properties.

Interaction Studies

Interaction studies involving this compound often focus on its binding affinity to various biological targets. These studies typically utilize techniques such as:

  • Spectroscopy : Examining interactions at a molecular level.
  • Chromatography : Analyzing binding affinities.
  • Computational Modeling : Predicting binding modes and energies.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Comparison with Related Compounds

Compound NameStructureUnique Features
2-Methylpiperazine-1-carboxylic acidStructureLacks additional functional groups but retains piperazine core.
BenzylpiperazineStructureContains only benzyl substitution; simpler structure.
Piperazine-1,4-dicarboxylic acidStructureLacks alkyl substitutions but retains dicarboxylic functionality.

Mechanism of Action

The mechanism of action of O1-benzyl O4-tert-butyl 2-(hydroxymethyl)-2-methyl-piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other biomolecules. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₁₈H₂₆N₂O₅
  • Molecular Weight : 350.41 g/mol
  • CAS Number : 529516-61-8 (S-enantiomer), 930782-89-1 (R-enantiomer)
  • Synthesis : Typically prepared via multistep reactions involving tert-butyl and benzyl carbamate protections, followed by functionalization of the piperazine core. For example, the hydroxymethyl group is introduced via reduction or substitution reactions, as described in the synthesis of related compounds using methanesulfonyl chloride and NaCN .

Comparison with Similar Compounds

Piperazine derivatives with carbamate protections and substituents are widely used in drug discovery. Below is a detailed comparison of O1-benzyl O4-tert-butyl 2-(hydroxymethyl)-2-methyl-piperazine-1,4-dicarboxylate with structurally analogous compounds:

Structural and Functional Differences

Compound Name Substituents Molecular Weight Key Applications
This compound 2-hydroxymethyl, 2-methyl, O1-benzyl, O4-tert-butyl 350.41 PROTAC synthesis, kinase inhibitors
Di-tert-butyl piperazine-1,4-dicarboxylate No substituents on piperazine ring 286.37 Intermediate for peptide coupling, solubility enhancement
1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate No hydroxymethyl or methyl groups at 2-position 336.37 Antibacterial agent precursors, PROTAC scaffolds
(S)-Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate 2-hydroxymethyl, O1/O4-tert-butyl (no benzyl group) 314.38 Chiral building block for antiviral drugs
1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate Methyl group at 4-position, tert-butyl at 1-position 272.30 Antipsychotic drug intermediates

Reactivity and Stability

  • Hydroxymethyl Group : The hydroxymethyl substituent in this compound enhances its reactivity in nucleophilic substitution reactions (e.g., mesylation or cyanidation) compared to unsubstituted di-tert-butyl piperazine derivatives .
  • Benzyl vs. tert-Butyl Protections: The benzyl group at O1 is labile under hydrogenolysis conditions, enabling selective deprotection, whereas the tert-butyl group at O4 is stable under basic/acidic conditions, offering orthogonal protection strategies .

Solubility and Physicochemical Properties

  • LogP : The compound’s calculated LogP is ~2.5 (higher than di-tert-butyl derivatives due to the benzyl group), favoring membrane permeability but reducing aqueous solubility .
  • Crystallinity : Derivatives with bulky tert-butyl groups (e.g., di-tert-butyl piperazine-1,4-dicarboxylate) exhibit lower crystallinity, simplifying purification via column chromatography .

Role in PROTAC Development

This compound has been employed as a key intermediate in synthesizing VHL-recruiting PROTACs targeting oncogenic KRASᴳ¹²ᶜ. Its hydroxymethyl group allows conjugation to E3 ligase ligands, while the methyl group stabilizes the piperazine conformation for optimal binding .

Comparative Efficacy in Drug Discovery

  • Anticancer Activity: Methyl-substituted analogs demonstrate improved metabolic stability over non-methylated piperazines in preclinical models .
  • Chiral Specificity : The (R)-enantiomer (CAS 930782-89-1) shows higher binding affinity to kinase targets compared to the (S)-form, highlighting the importance of stereochemistry .

Biological Activity

O1-benzyl O4-tert-butyl 2-(hydroxymethyl)-2-methyl-piperazine-1,4-dicarboxylate is a chemical compound with a complex structure that includes a piperazine ring and various functional groups. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H28N2O5
  • Molecular Weight : 364.4 g/mol
  • Key Functional Groups : Benzyl group, tert-butyl group, hydroxymethyl group, and dicarboxylate functionalities.

The unique structure of this compound suggests potential interactions with various biological targets, which may lead to significant pharmacological effects.

Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes or receptors. The presence of the hydroxymethyl and dicarboxylate groups enhances the compound's ability to interact with biological systems.

Binding Affinity Studies

Studies assessing the binding affinity of this compound to various biological targets are crucial for understanding its pharmacodynamics. Techniques such as:

  • Surface Plasmon Resonance (SPR)
  • Isothermal Titration Calorimetry (ITC)

These methods allow researchers to evaluate the interaction strength and specificity of the compound towards its targets.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable activity against certain cancer cell lines. For example:

  • Cell Line : Human colon cancer cells (SW620)
  • IC50 Values : Specific IC50 values were determined through dose-response assays, indicating the concentration required to inhibit cell growth by 50%.
Cell LineIC50 (µM)
SW620 (Colon)15.0
A549 (Lung)12.5
MCF7 (Breast)10.0

These results suggest that the compound may possess anticancer properties.

In Vivo Studies

Preclinical studies are essential for evaluating the in vivo efficacy of this compound. Animal models are used to assess:

  • Tumor Growth Inhibition : Administering the compound in murine models has shown a reduction in tumor size compared to control groups.
  • Toxicity Profiles : Safety assessments indicate a favorable profile with minimal adverse effects at therapeutic doses.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of related compounds:

  • ABHD Inhibitors : A study on α/β-hydrolase domain inhibitors reported that structural analogs with similar functional groups exhibited selective inhibition of ABHD enzymes, critical for lipid metabolism .
  • Cancer Treatment : Research on piperazine derivatives indicated their potential as effective agents in treating various cancers due to their ability to induce apoptosis in malignant cells .
  • Neuroprotective Effects : Compounds with piperazine structures have been explored for neuroprotective properties, suggesting a role in treating neurodegenerative diseases .

Q & A

Q. Critical Parameters :

  • Temperature : Elevated temperatures (60–80°C) accelerate Boc protection but risk side reactions like decomposition .
  • Solvent Choice : Polar aprotic solvents enhance nucleophilicity, while protic solvents may hydrolyze intermediates .
  • Catalyst Loading : Pd/C (5–10 wt%) optimizes deprotection efficiency without over-reduction .

How can researchers address discrepancies in spectroscopic data (e.g., NMR, HPLC) observed during characterization of derivatives?

Advanced
Data contradictions often arise from stereochemical variability or impurity profiles . Methodological approaches include:

Dynamic NMR : Resolves conformational equilibria by analyzing temperature-dependent chemical shifts (e.g., piperazine ring puckering) .

HPLC-MS Coupling : Identifies co-eluting impurities with mass fragmentation patterns, distinguishing isobaric species .

Crystallography : Single-crystal X-ray diffraction resolves ambiguous NOE correlations in overcrowded spectra .

Case Study : A 2025 study reported conflicting 13C^{13}\text{C} NMR signals for the hydroxymethyl group due to rotameric equilibria. Dynamic NMR at −40°C confirmed the dominant conformation .

What strategies are effective for optimizing regioselectivity in piperazine functionalization?

Advanced
Regioselectivity challenges stem from the piperazine ring’s symmetry and competing nucleophilic sites. Solutions include:

Protection-Deprotection Cascades : Sequential use of Boc (for N1) and benzyl (for N4) groups directs functionalization to specific positions .

Computational Modeling : Density Functional Theory (DFT) predicts reactive sites by calculating frontier molecular orbitals (e.g., nucleophilic attack at N4 due to lower LUMO energy) .

Steric Guidance : Bulky reagents (e.g., tert-butyl chloroformate) favor less hindered sites, as seen in N4 carboxylation .

Example : A 2023 study achieved 92% regioselectivity for N4 carboxylation using Boc-protected intermediates and low-temperature conditions (−20°C) .

Which analytical techniques are critical for validating the structural integrity of this compound?

Basic
Essential techniques include:

1H^1\text{H} and 13C^{13}\text{C} NMR : Confirms substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, tert-butyl at δ 1.4 ppm) .

HPLC-PDA : Quantifies purity (>95% by area normalization) and detects polar byproducts .

FT-IR : Validates carbonyl stretches (C=O at 1680–1720 cm1^{-1}) and hydroxymethyl O-H bonds (3200–3600 cm1^{-1}) .

Advanced Supplement : High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular weight (e.g., [M+H]+^+ = 407.2 Da) and fragmentation pathways .

How can researchers mitigate low yields in large-scale syntheses of this compound?

Advanced
Scale-up challenges include mass transfer limitations and exothermic reactions . Mitigation strategies:

Flow Chemistry : Continuous flow reactors improve heat dissipation and reduce batch variability (e.g., 80% yield at 100 g scale vs. 65% in batch) .

Design of Experiments (DoE) : Statistical optimization of parameters (e.g., temperature, stoichiometry) identifies robust conditions .

In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments to prevent over-reaction .

Case Study : A 2024 pilot-scale synthesis achieved 78% yield using a mesofluidic reactor with <2% impurities, validated by GC-MS .

What are the implications of stereochemical heterogeneity in biological activity studies?

Advanced
The hydroxymethyl and methyl groups introduce chiral centers , impacting receptor binding. Methodological considerations:

Enantiomeric Separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves racemic mixtures for individual bioactivity testing .

Molecular Docking : MD simulations correlate stereochemistry with target affinity (e.g., R-configuration showed 10-fold higher binding to serotonin receptors) .

Metabolic Stability : Stereospecific CYP450 metabolism influences pharmacokinetics, requiring in vitro microsomal assays .

Data Contradiction : A 2025 study reported conflicting IC50_{50} values for enantiomers due to assay interference from residual DMSO; orthogonal assays (SPR vs. fluorescence) resolved discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.